Isobergaptol

Übersicht

Beschreibung

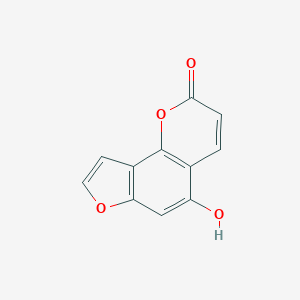

Isobergaptol, also known as 5-Hydroxyangelicin, is a chemical compound with the molecular formula C11H6O4 . It is found in the roots of Heracleum thomsoni . The systematic name for Isobergaptol is 5-Hydroxy-2H-furo[2,3-h]chromen-2-one .

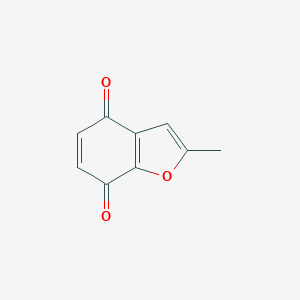

Molecular Structure Analysis

Isobergaptol has a molecular weight of 202.163 Da . It contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 Furane .

Physical And Chemical Properties Analysis

Isobergaptol has a density of 1.5±0.1 g/cm³, a boiling point of 297.1±9.0 °C at 760 mmHg, and a flash point of 133.5±18.7 °C . It has 4 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its polar surface area is 60 Ų .

Wissenschaftliche Forschungsanwendungen

Inhibition of Cytochrome P450 Enzymes

Isobergaptol is known to inhibit cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 . This inhibition can significantly affect the metabolism and concentrations of various drugs and toxins within the body, which has implications in pharmacology and toxicology .

Anti-inflammatory Properties

Research has indicated that Isobergaptol possesses anti-inflammatory properties. This could be beneficial in the treatment of inflammatory diseases and conditions .

Antioxidant Activity

Isobergaptol has been studied for its antioxidant capabilities, which may protect cells from oxidative stress and damage .

Anti-cancer Potential

Studies suggest that Isobergaptol may have anti-cancer properties, offering a potential avenue for cancer treatment research .

Anti-osteoporosis Effects

Isobergaptol is researched for its potential in combating osteoporosis, a condition characterized by weakened bones .

Anti-microbial Effects

The compound has shown promise in anti-microbial applications, which could lead to new treatments for infections .

Anti-lipidemic Properties

Isobergaptol may have anti-lipidemic effects, which could be useful in managing cholesterol levels and preventing cardiovascular diseases .

Each of these applications represents a unique field of study where Isobergaptol’s properties are being explored for their scientific potential.

Wirkmechanismus

Target of Action

Isobergaptol is a compound with a molecular formula of C11H6O4

Mode of Action

It is known that the mode of action of a compound usually involves specific biochemical interactions through which the compound produces its pharmacological effect . This often includes the specific molecular targets to which the drug binds, such as an enzyme or receptor . .

Biochemical Pathways

The specific biochemical pathways affected by Isobergaptol are not well-documented in the literature. Biochemical pathways are complex networks of chemical reactions that occur in a cell and are catalyzed by enzymes. These pathways are crucial for various biological processes, including metabolism, cell signaling, and cell cycle regulation

Pharmacokinetics

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It has been suggested that isobergaptol may have anti-proliferative and anti-cancer properties

Action Environment

Environmental factors can significantly impact a drug’s pharmacokinetics and pharmacodynamics, potentially affecting its efficacy and safety

Eigenschaften

IUPAC Name |

5-hydroxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4/c12-8-5-9-7(3-4-14-9)11-6(8)1-2-10(13)15-11/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWBIFOFDYBTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

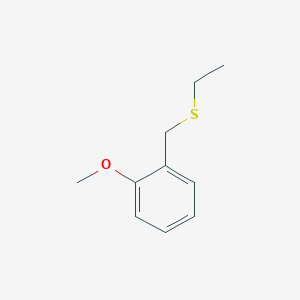

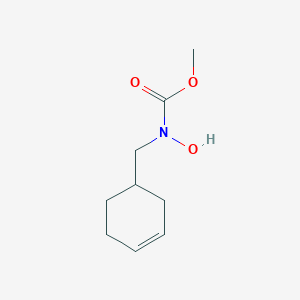

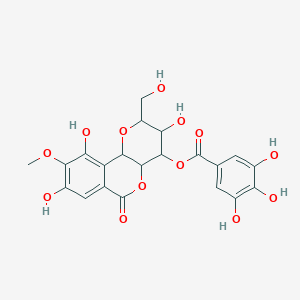

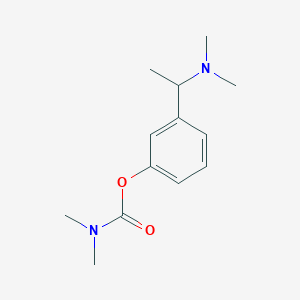

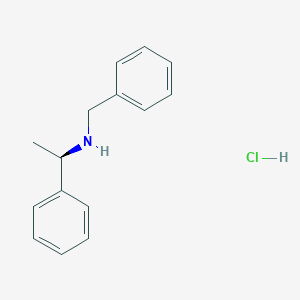

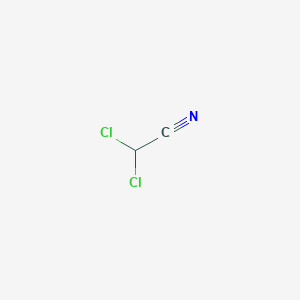

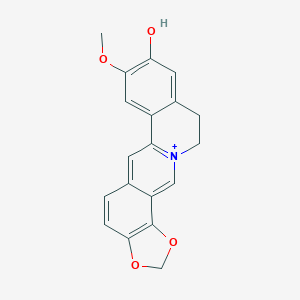

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

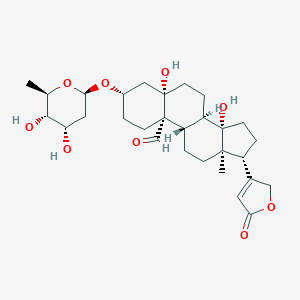

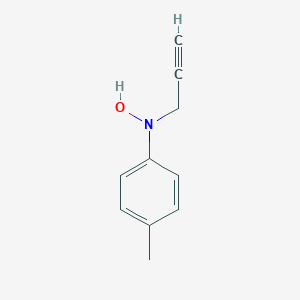

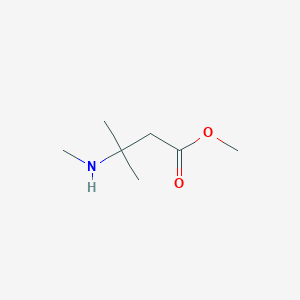

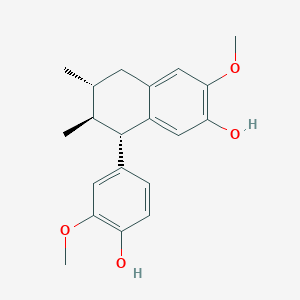

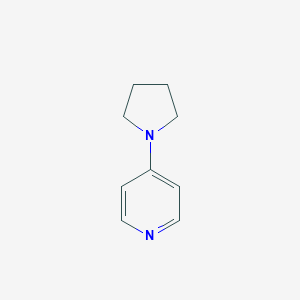

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)